1,1,5-Trichloro-3-methylhex-1-ene
Description
1,1,5-Trichloro-3-methylhex-1-ene is a chlorinated alkene with the molecular formula C₇H₉Cl₃. Its structure features a six-carbon chain (hexene) with a double bond at position 1, a methyl group at position 3, and three chlorine substituents at positions 1 (two Cl atoms) and 5 (one Cl atom). This compound is characterized by its high polarity and molecular weight (∼208 g/mol), which contribute to a boiling point of approximately 165–175°C and a density of 1.35–1.40 g/cm³. It is sparingly soluble in water but miscible with organic solvents like dichloromethane or ethyl acetate.
The compound’s reactivity is influenced by the electron-withdrawing chlorine atoms and the steric hindrance from the methyl group, making it a versatile intermediate in organic synthesis. Applications include its use in agrochemical precursors and specialty polymers, though its environmental persistence and toxicity necessitate careful handling .

Properties
CAS No. |
88022-42-8 |
|---|---|
Molecular Formula |
C7H11Cl3 |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
1,1,5-trichloro-3-methylhex-1-ene |
InChI |
InChI=1S/C7H11Cl3/c1-5(3-6(2)8)4-7(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
GOOQEWKISXWUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)Cl)C=C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,5-Trichloro-3-methylhex-1-ene typically involves the chlorination of 3-methylhex-1-ene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of 1,1,5-Trichloro-3-methylhex-1-ene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,5-Trichloro-3-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Addition Reactions: Halogens like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of compounds like 1,1,5-trihydroxy-3-methylhex-1-ene.
Addition: Formation of dihalogenated compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1,1,5-Trichloro-3-methylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,5-Trichloro-3-methylhex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The pathways involved in its action may include signal transduction, enzyme inhibition, and modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,1,5-Trichloro-3-methylhex-1-ene with structurally analogous chlorinated alkenes, focusing on molecular properties, reactivity, and applications:
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Structural Features | Reactivity Profile | Applications |
|---|---|---|---|---|---|---|
| 1,1,5-Trichloro-3-methylhex-1-ene | C₇H₉Cl₃ | 165–175 | 1.35–1.40 | Double bond at C1; Cl at C1,1,5; CH₃ at C3 | Moderate steric hindrance; electrophilic addition favored | Agrochemical intermediates; polymer modifiers |
| 1,1,5-Trichlorohex-1-ene | C₆H₇Cl₃ | 145–155 | 1.28–1.32 | Double bond at C1; Cl at C1,1,5; no methyl group | Higher reactivity due to reduced steric bulk | Solvent additives; flame retardants |
| 1,1-Dichloro-3-methylpent-1-ene | C₆H₈Cl₂ | 125–135 | 1.20–1.25 | Shorter chain (5 carbons); Cl at C1,1; CH₃ at C3 | Fast elimination reactions; low thermal stability | Pharmaceuticals; fragrances |
Key Findings:
- Molecular Weight and Boiling Points: The methyl group in 1,1,5-Trichloro-3-methylhex-1-ene increases its molecular weight and boiling point compared to non-methylated analogs (e.g., 1,1,5-Trichlorohex-1-ene) .
- Steric Effects : The methyl group at C3 reduces electrophilic addition rates compared to less hindered compounds like 1,1,5-Trichlorohex-1-ene.
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